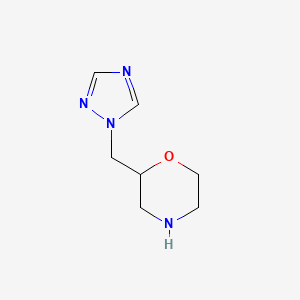

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-12-7(3-8-1)4-11-6-9-5-10-11/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRFGKZKCJWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Ylmethyl Morpholine and Analogous Structures

Classical and Conventional Synthetic Routes

Traditional synthetic methods remain fundamental in accessing triazole-morpholine structures. These routes often involve multi-step sequences, including cyclization reactions to form the heterocyclic core, nucleophilic substitution to connect the two main fragments, and Mannich reactions for direct aminomethylation.

The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, and its synthesis is well-documented. Numerous methods exist for its construction from various acyclic precursors. frontiersin.orgnih.gov These reactions are crucial as they build the core of the target molecule.

Common strategies for forming the 1,2,4-triazole ring include:

Einhorn-Brunner Reaction : This reaction involves the condensation of hydrazines or their derivatives with diacylamines. scispace.com

Pellizzari Reaction : This method synthesizes 3,4,5-trisubstituted 1,2,4-triazoles from the reaction of amides and hydrazides.

From Thiosemicarbazides : A widely used method involves the intramolecular cyclization of substituted thiosemicarbazides. For instance, 4-substituted-1-cyanoacetyl thiosemicarbazides can be cyclized in the presence of a base like ammonia (B1221849) to yield 5-cyanomethyl-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. farmaciajournal.com

From Amidoximes and Nitriles : Copper-catalyzed one-pot reactions of hydroxylamine (B1172632) and nitriles can produce symmetrically and unsymmetrically substituted 1,2,4-triazoles. frontiersin.orgnih.govisres.org The process involves the initial formation of an amidoxime, which then reacts with a second nitrile molecule, followed by intramolecular cyclization. frontiersin.orgnih.gov

Metal-Free Cyclization : Metal-free approaches have also been developed, such as the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source to form the triazole ring. isres.org

These cyclization methods provide access to a variety of substituted 1,2,4-triazoles which can then be used as intermediates for the incorporation of the morpholine (B109124) group.

Nucleophilic substitution is a direct and common method for attaching the morpholine moiety to the triazole ring. This typically involves the N-alkylation of the 1,2,4-triazole ring with a morpholine-containing electrophile. A primary challenge in the alkylation of 1H-1,2,4-triazole is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-4 position. chemrxiv.org

A representative synthesis involves reacting 1H-1,2,4-triazole with a 2-(halomethyl)morpholine or a derivative like 2-(tosyloxymethyl)morpholine in the presence of a base. For example, the alkylation of 3-methyl-1H-1,2,4-triazole with an acetate (B1210297) derivative under basic conditions (e.g., K₂CO₃ in acetone) can lead to a mixture of N-1 and N-4 isomers, which then require separation. chemrxiv.org

Alternatively, a compound such as 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol can be synthesized, where the morpholine is already incorporated. This intermediate is prepared by first reacting morpholine with ethyl chloroacetate (B1199739) to give morpholin-N-ethyl acetate. uobaghdad.edu.iquobaghdad.edu.iq This ester is then converted to the corresponding acetohydrazide using hydrazine (B178648) hydrate. uobaghdad.edu.iquobaghdad.edu.iq Subsequent reaction with ammonium (B1175870) thiocyanate (B1210189) yields morpholin-N-aceto thiosemicarbazide, which undergoes base-catalyzed intramolecular cyclization to form the triazole-thiol ring. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is particularly effective for synthesizing triazole-morpholine derivatives. tandfonline.comnih.gov This one-pot, three-component reaction typically involves a compound with an active hydrogen atom (the triazole), an aldehyde (usually formaldehyde), and a secondary amine (morpholine). tandfonline.comtandfonline.com

Several studies have demonstrated the synthesis of Mannich bases by reacting a substituted 1,2,4-triazole-thiol with formaldehyde (B43269) and morpholine in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). tandfonline.comtandfonline.comnih.gov The reaction proceeds by adding a mixture of formaldehyde and morpholine to the triazole solution, which is then stirred at room temperature. tandfonline.com The formation of the Mannich base is confirmed by the appearance of new signals in NMR spectra, such as a peak for the N-CH₂-N protons and characteristic peaks for the morpholine ring's N-CH₂ and O-CH₂ groups. tandfonline.comtandfonline.com

The following table summarizes findings from a study where various Schiff bases derived from a triazole-thiol were converted into Mannich bases using morpholine.

| Starting Schiff Base | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4a | Formaldehyde, Morpholine | DMF | Room Temp, Overnight | 5a | 83.45 | tandfonline.com |

| 4b | Formaldehyde, Morpholine | DMF | Room Temp, Overnight | 5b | 79.52 | tandfonline.com |

| 4c | Formaldehyde, Morpholine | DMF | Room Temp, Overnight | 5c | 81.15 | tandfonline.com |

| 4d | Formaldehyde, Morpholine | DMF | Room Temp, Overnight | 5d | 85.23 | tandfonline.com |

Note: Starting compounds 4a-d are Schiff bases derived from 1-((5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-3-(thiophene-2-ylmethyl)-4-amino-1H-1,2,4-triazole-5(4H)-one and various aromatic aldehydes. Products 5a-d are the corresponding Mannich bases with an incorporated morpholinomethyl group.

The synthesis of the target compound and its analogs relies on the availability of key intermediates. The preparation of these precursors is a critical first step in many synthetic sequences.

Substituted 1,2,4-Triazoles : As discussed, these can be synthesized via various cyclization reactions. scispace.comfarmaciajournal.com A common intermediate is 4-amino-1,2,4-triazole, which can be condensed with aldehydes to form Schiff bases, or 3-mercapto-1,2,4-triazoles, which are precursors for Mannich reactions. farmaciajournal.comchemmethod.com

4-R-1-cyanoacetyl thiosemicarbazides : These are key intermediates for producing 1,2,4-triazole-3-thiones. They are typically synthesized from ethyl cyanoacetate (B8463686) and hydrazine hydrate, which form cyanoacetic acid hydrazide. This hydrazide then undergoes nucleophilic addition to various isothiocyanates to yield the desired thiosemicarbazide. farmaciajournal.com

Morpholine-containing Precursors : For nucleophilic substitution routes, intermediates like morpholin-N-ethyl acetohydrazide are essential. uobaghdad.edu.iq This is prepared in a two-step process starting from morpholine and ethyl chloroacetate, followed by reaction with hydrazine hydrate. uobaghdad.edu.iqresearchgate.net This hydrazide can then be used to construct the triazole ring, thereby incorporating the morpholine moiety from the beginning of the sequence. uobaghdad.edu.iqresearchgate.net

Azides and Alkynes for Click Chemistry : For advanced synthetic routes like CuAAC, the key intermediates are organic azides and terminal alkynes bearing either the morpholine or the triazole precursor. For example, 2-morpholinoquinoline-3-methyl propargyl ether can be synthesized and used as the alkyne component in cycloaddition reactions. researchgate.net

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of triazole-morpholine structures, click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a significant advancement.

The CuAAC reaction is a prime example of click chemistry, a class of reactions known for their high yields, mild reaction conditions, and high functional group tolerance. nih.govresearchgate.net This reaction specifically and reliably forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). nih.govrsc.org While this method produces a 1,2,3-triazole isomer instead of the 1,2,4-triazole found in the titular compound, it is a powerful strategy for creating analogous structures that link a morpholine ring to a triazole ring. researchgate.net

The synthesis of quinoline-based morpholine-1,2,3-triazole hybrids illustrates this approach. In this work, 2-morpholinoquinoline-3-methyl propargyl ether (the alkyne component) was reacted with various substituted aryl azides. researchgate.net The copper(I)-catalyzed 1,3-dipolar cycloaddition proceeded efficiently to yield a series of 1,2,3-triazole-linked morpholine compounds. researchgate.net The reaction is highly regioselective, exclusively producing the 1,4-disubstituted isomer. researchgate.netnih.gov

The following table presents data from the synthesis of these analogous structures, highlighting the versatility of the CuAAC reaction.

| Aryl Azide (5a-j) | Product (6a-j) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl azide | 4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 85 | researchgate.net |

| 1-azido-4-chlorobenzene | 4-(3-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 82 | researchgate.net |

| 1-azido-4-fluorobenzene | 4-(3-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 79 | researchgate.net |

| 1-azido-4-bromobenzene | 4-(3-(((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 81 | researchgate.net |

| 1-azido-4-methylbenzene | 4-(3-(((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 75 | researchgate.net |

| 1-azido-4-methoxybenzene | 4-(3-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine | 74 | researchgate.net |

This methodology provides a modular and highly efficient route to novel triazole-morpholine hybrids, demonstrating the power of modern catalytic methods in heterocyclic synthesis. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Morpholine Linkages [2, 6, 9, 10, 13, 31]

Regioselective Synthesis via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a highly efficient and regioselective method for constructing the 1,2,3-triazole ring system, a close analogue to the 1,2,4-triazole found in the target molecule. nih.gov This methodology ensures the specific formation of the 1,4-disubstituted isomer, which is crucial for building complex molecular architectures. nih.gov The reaction typically involves the cycloaddition of an azide with a terminal alkyne under mild conditions, offering high yields and excellent functional group tolerance. nih.gov

While the Huisgen thermal cycloaddition produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst makes the reaction highly specific for the 1,4-isomer. nih.gov Computational studies using Density Functional Theory (DFT) have elucidated the mechanism, suggesting that the reaction proceeds most favorably through a di-copper stepwise pathway. nih.gov This involves the formation of a six-membered copper-containing intermediate that undergoes ring contraction to the stable five-membered triazole ring. nih.gov The high regioselectivity is a key advantage, making it a cornerstone in the synthesis of triazole-containing compounds. rsc.org

For the synthesis of analogous 2-substituted 1,2,3-triazoles, regioselectivity can also be controlled during the N-alkylation or N-arylation of a pre-formed triazole ring. nih.gov For instance, the reaction of 5-aryl-4-trifluoroacetyltriazoles with alkyl halides using sodium carbonate as a base in DMF preferentially yields the 2-substituted isomer over the 1-substituted one. nih.gov Similarly, Chan-Lam arylation with boronic acids affords 2-aryltriazoles as single isomers in high yields. nih.gov

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like triazole and morpholine derivatives from simple precursors in a single step. This approach enhances efficiency by reducing the number of synthetic and purification steps, saving time, cost, and energy. ekb.egrsc.org

A prominent example is the A³ coupling reaction (amine, aldehyde, and alkyne), which can be used to synthesize propargylamines, key intermediates for triazole synthesis. The optimization of this reaction for the coupling of morpholine, an aldehyde, and an alkyne has been studied using a copper-supported amine-functionalized Fe₃O₄ nanocatalyst. researchgate.net This magnetically recoverable catalyst facilitates the reaction under mild conditions. researchgate.net

MCRs have also been employed to directly construct other heterocyclic systems analogous to the target structure. For instance, a simple and effective MCR involving aminotriazoles, aldehydes, and isocyanides has been developed to produce bioactive imidazo[1,2-b]-1,2,4-triazoles. nih.gov Similarly, naturally occurring lawsone has been integrated into fully substituted 1,3-thiazoles through a one-pot MCR of arylglyoxals, lawsone, and thiobenzamides, demonstrating the versatility of this approach. nih.gov The advantages of MCRs include operational simplicity, short reaction times, and often the avoidance of chromatographic purification. rsc.orgnih.gov

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene (B28343) | 110 | 24 | Trace |

| 2 | Fe₃O₄-NH₂-Cu | Water | 80 | 12 | 65 |

| 3 | Fe₃O₄-NH₂-Cu | Ethanol | 80 | 12 | 78 |

| 4 | Fe₃O₄-NH₂-Cu | Acetonitrile (B52724) | 80 | 12 | 85 |

| 5 | Fe₃O₄-NH₂-Cu | Toluene | 80 | 10 | 94 |

| 6 | Fe₃O₄-NH₂-Cu | Toluene | 60 | 12 | 81 |

| 7 | Fe₃O₄-NH₂-Cu | Toluene | RT | 24 | 56 |

¹Data adapted from a study on the A³ coupling of morpholine, benzaldehyde, and phenylacetylene. researchgate.net The Fe₃O₄-NH₂-Cu catalyst proved most effective in toluene at 80°C.

Microwave-Assisted Synthesis for Enhanced Efficiency and Sustainability

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for preparing heterocyclic compounds. nih.govscielo.org.za This technique dramatically reduces reaction times, often from hours to minutes, while improving yields and product selectivity. nih.govnih.gov

The synthesis of 1,2,4-triazole derivatives has been significantly accelerated using microwave irradiation. For example, the synthesis of 4-((5-((cyclohexylmethyl)thio)-4-R¹-4H-1,2,4-triazol-3-yl)methyl)morpholines was completed in just 10 minutes under microwave heating, a substantial improvement over traditional methods. nih.gov Similarly, other researchers reported that synthesizing N-substituted triazole derivatives required only 33–90 seconds under microwave conditions to achieve yields up to 82%, compared to several hours with conventional heating. nih.gov

The benefits of microwave assistance extend to the synthesis of various morpholine and triazole precursors. The Claisen-Schmidt condensation to form morpholine-based chalcones and the cyclization reactions to form 1,2,4-triazol-3-one cores are both significantly enhanced by microwave energy. nih.govscielo.org.za This efficiency gain is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. nih.gov

| Compound Type | Method | Time | Yield (%) |

|---|---|---|---|

| Piperazine-azole-fluoroquinolone hybrids | Conventional | 27 h | 96 |

| Microwave | 30 min | ||

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Conventional | 8 h | 85-92 |

| Microwave | 5 min | 90-96 | |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | >4 h | 85 |

| Microwave | 1 min |

¹Data compiled from various studies on microwave-assisted synthesis of triazole derivatives, highlighting the significant reduction in reaction time. nih.gov

Electrochemical C-H Oxidation for Morpholine Functionalization

Electrochemical synthesis offers a sustainable and reagent-free method for C-H functionalization, avoiding the need for chemical oxidants. rsc.org The direct functionalization of the α-C(sp³)–H bond in tertiary amines like morpholine is a powerful tool for building molecular complexity. nih.gov

Electrochemical methods can generate highly reactive intermediates, such as an α-amino radical or an iminium cation, from the morpholine ring. nih.gov These intermediates can then be trapped by various nucleophiles or reaction partners. For example, an electrochemical reaction between quinoline (B57606) N-oxides and morpholine has been developed using a Cu(OAc)₂ catalyst. mdpi.com This reaction proceeds at room temperature and allows for the introduction of a morpholine substituent via C-H/N-H cross-coupling. mdpi.com The regioselectivity of the amination can be controlled by the choice of solvent, with CH₂Cl₂ favoring substitution at the 4-position of the quinoline N-oxide and CH₃CN favoring the 2-position. mdpi.commdpi.com

Voltammetry studies are crucial for understanding the reaction mechanism, establishing the oxidation potentials of the reactants, and confirming the generation of the key morpholine radical. mdpi.com This method represents a mild and controllable way to achieve direct functionalization of the morpholine scaffold. mdpi.com

| Compound | Oxidation Potential (Eₚ, V vs. Ag/AgCl) in CH₃CN | Oxidation Potential (Eₚ, V vs. Ag/AgCl) in CH₂Cl₂ |

|---|---|---|

| Morpholine | 1.10 | 1.12 |

| Cu(OAc)₂ | 1.50 | 1.55 |

| Quinoline N-oxide | 1.95 | 2.05 |

¹Adapted from cyclic voltammetry data for the electrochemical reaction of morpholine and quinoline N-oxide. Morpholine oxidizes more easily than the other reaction components. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is critical for maximizing the yield and purity of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine and its analogues. Systematic studies are performed to identify the ideal conditions for each synthetic methodology.

For multicomponent reactions like the A³ coupling involving morpholine, a screen of solvents and temperatures is essential. Research has shown that while the reaction proceeds in various solvents, non-polar solvents like toluene often provide the highest yields (up to 94%) when using a specific Fe₃O₄-NH₂-Cu nanocatalyst at 80°C. researchgate.net Lowering the temperature or using protic solvents like water or ethanol can lead to significantly reduced yields. researchgate.net

In microwave-assisted synthesis, key parameters to optimize include the microwave power and reaction time. Studies on the synthesis of 1,2,4-triazol-3-one derivatives demonstrated that microwave irradiation at 300 W for as little as 5-20 minutes could produce excellent yields, far surpassing conventional heating methods that require many hours. scielo.org.za

For electrochemical reactions, the choice of solvent can determine the regioselectivity of the product, as seen in the functionalization of quinoline N-oxides with morpholine, where dichloromethane (B109758) and acetonitrile yield different isomers. mdpi.com Furthermore, the amount of electricity passed and the nature of the electrolyte are critical variables that must be fine-tuned to achieve optimal results. mdpi.com Across all methods, careful optimization is the key to developing robust, efficient, and high-yielding synthetic protocols.

Comprehensive Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine is characterized by absorption bands corresponding to its constituent morpholine (B109124) and 1,2,4-triazole (B32235) rings. The morpholine moiety is identifiable by the C-O-C ether stretching and C-N amine stretching vibrations. The triazole ring exhibits characteristic absorptions for C=N and N-N bonds. Although a specific spectrum for the title compound is not publicly available, the expected absorption regions can be predicted based on data from analogous structures. researchgate.netresearchgate.netnist.gov For instance, the IR spectrum of morpholine itself shows prominent peaks related to its core structure. nist.gov Similarly, various 1,2,4-triazole derivatives have been characterized, providing reference points for their spectral features. researchgate.net

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source Reference |

| Triazole Ring | C-H stretching | 3100 - 3150 | |

| Morpholine Ring | C-H stretching (asymmetric & symmetric) | 2850 - 2960 | researchgate.net |

| Triazole Ring | C=N stretching | 1610 - 1630 | researchgate.net |

| Triazole Ring | N-N stretching | 1400 - 1450 | |

| Morpholine Ring | C-O-C stretching (asymmetric) | 1115 - 1140 | researchgate.net |

| Morpholine Ring | C-N stretching | 1050 - 1100 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined. rsc.orgnih.gov

The ¹H NMR spectrum provides a detailed picture of the hydrogen atom environments. For this compound, distinct signals are expected for the protons on the triazole ring, the methylene (B1212753) bridge, and the morpholine ring.

Triazole Protons: The two protons on the 1,2,4-triazole ring are expected to appear as distinct singlets in the downfield region (typically δ 8.0-8.5 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic ring. urfu.ru

Methylene Bridge Protons (-CH₂-): The two protons of the methylene group connecting the triazole and morpholine rings would likely appear as a singlet, or a more complex pattern if there is restricted rotation, integrating to 2H.

Morpholine Protons: The eight protons of the morpholine ring will exhibit more complex signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). chemicalbook.com Furthermore, the chair conformation of the morpholine ring can lead to distinct signals for axial and equatorial protons. chemicalbook.com Typically, protons adjacent to the oxygen appear around δ 3.6-3.8 ppm, while those adjacent to the nitrogen appear further upfield. The proton at the C2 position (CH) will show a distinct multiplet.

A predicted ¹H NMR data table is provided below, based on analyses of related structures.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Source Reference |

| Triazole H-3/H-5 | ~8.0 - 8.5 | s | 2H | urfu.ru |

| Methylene (-N-CH₂-Triazole) | ~4.2 - 4.5 | s | 2H | urfu.ru |

| Morpholine H-3/H-5 (axial/equatorial) | ~3.6 - 4.0 | m | 4H | chemicalbook.com |

| Morpholine H-2 | ~3.0 - 3.4 | m | 1H | |

| Morpholine H-6 (axial/equatorial) | ~2.5 - 2.9 | m | 4H | chemicalbook.com |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Triazole Carbons: The two carbon atoms of the 1,2,4-triazole ring are expected in the aromatic region, typically between δ 145-155 ppm. urfu.runih.gov

Methylene Carbon: The carbon of the methylene bridge is anticipated to appear in the range of δ 50-60 ppm. urfu.ru

Morpholine Carbons: The four carbons of the morpholine ring will give rise to distinct signals. The two carbons bonded to oxygen (C2, C6) are expected around δ 65-75 ppm, while the carbons bonded to nitrogen (C3, C5) are expected at a higher field, around δ 45-55 ppm. nih.govresearchgate.net

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Source Reference |

| Triazole C-3/C-5 | ~148 - 155 | urfu.runih.gov |

| Morpholine C-2 | ~70 - 75 | researchgate.net |

| Morpholine C-6 | ~65 - 70 | researchgate.net |

| Methylene (-N-CH₂-Triazole) | ~55 - 60 | urfu.ru |

| Morpholine C-3/C-5 | ~45 - 55 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂N₄O), the exact molecular weight is 168.1011 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 168 or 169, respectively.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the morpholine ring and the methylene bridge or the cleavage of the morpholine ring itself. A characteristic fragment for the morpholine cation is often observed at m/z 86, and a methylene-morpholine cation fragment may appear at m/z 100. researchgate.netnist.gov

| Ion | m/z (predicted) | Description | Source Reference |

| [C₇H₁₂N₄O+H]⁺ | 169 | Protonated Molecular Ion | |

| [C₇H₁₂N₄O]⁺ | 168 | Molecular Ion | |

| [C₅H₁₀NO]⁺ | 100 | Morpholin-2-ylmethyl cation | researchgate.net |

| [C₄H₈NO]⁺ | 86 | Morpholine ring fragment | nist.gov |

| [C₂H₂N₃]⁺ | 68 | Triazole ring fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

However, the structures of several more complex derivatives containing both morpholine and triazole moieties have been determined. nih.govnih.govresearchgate.net These studies confirm that the morpholine ring typically adopts a stable chair conformation. nih.gov Analysis of a related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, revealed a monoclinic crystal system with extensive hydrogen bonding and π–π stacking interactions that organize the molecules into a three-dimensional network. nih.gov A similar analysis of the title compound would be expected to yield precise data on its solid-state conformation and intermolecular interactions.

Advanced Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Ylmethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine, DFT calculations would be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. While DFT studies have been performed on various 1,2,4-triazole (B32235) and morpholine (B109124) derivatives cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com, specific data for this compound is not present in the reviewed literature.

Hartree-Fock (HF) Method Applications in Molecular Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced computational techniques. HF calculations are often used to determine the optimized geometry and electronic properties of molecules. A comparative study using both DFT and HF methods can provide a more comprehensive understanding of the electronic structure. For instance, such comparative studies have been conducted on other triazole derivatives to evaluate their properties researchgate.netresearchgate.net. A similar approach for this compound would be beneficial, but published results are currently absent.

Basis Set Selection and Validation in Theoretical Computations

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-311G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). The selection of an appropriate basis set is a critical step and is often validated by comparing calculated properties with experimental data, if available. For novel compounds like this compound, the choice would be guided by practices used for similar heterocyclic systems cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com.

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemical methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can aid in the structural elucidation of a compound. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be verified. This predictive power is a significant advantage of computational chemistry. While the prediction of NMR and IR spectra is a common application of DFT for many organic molecules youtube.comnih.govyoutube.comyoutube.com, specific predicted data for this compound is not documented in the searched scientific articles.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would identify the nitrogen atoms of the triazole ring and the oxygen atom of the morpholine ring as potential sites for electrophilic interaction. MEP analyses have been reported for a range of triazole derivatives researchgate.netresearchgate.net, but not specifically for the target compound.

Analysis of Electronic Properties (Polarizability, Hyperpolarizability, Dipole Moment)

Computational methods are also employed to calculate key electronic properties that govern a molecule's response to an external electric field. These properties include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

Hyperpolarizability (β): A measure of the nonlinear optical (NLO) response of a molecule to a strong electric field. Molecules with high hyperpolarizability are of interest for applications in optoelectronics.

These properties are typically calculated using DFT or HF methods. While the electronic properties of various heterocyclic compounds have been investigated for their potential NLO applications nih.govepstem.net, a detailed analysis of the polarizability, hyperpolarizability, and dipole moment for this compound has not been found in the existing literature.

Below is a placeholder for a data table that would typically be generated from such computational studies.

Table 1: Hypothetical Calculated Electronic Properties of this compound No actual data is available. This table is for illustrative purposes only.

| Property | Calculation Method | Basis Set | Calculated Value |

|---|---|---|---|

| Dipole Moment (µ) | DFT (B3LYP) | 6-311G(d,p) | Data not available |

| Polarizability (α) | DFT (B3LYP) | 6-311G(d,p) | Data not available |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools that provide insight into the behavior of molecules at an atomic level. nih.gov These techniques are crucial in modern drug discovery for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. nih.gov This technique allows researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them. nih.gov

In studies of related heterocyclic compounds, molecular docking is a foundational step. For instance, in research on novel quinazolin-4(3H)-one-morpholine hybrids, docking studies were performed to evaluate the interactions and inhibition mechanisms against various molecular targets. nih.gov Similarly, docking has been used to probe the binding of 1,2,4-triazole-based derivatives to the active sites of enzymes like cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX), revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov These analyses help identify the most promising candidates for further development.

Table 1: Illustrative Data from Molecular Docking of Related Triazole/Morpholine Compounds (Note: This data is for example purposes and does not represent the target compound)

| Compound Type | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Quinazoline-morpholine hybrid | VEGFR2 | -12.407 | Not Specified | nih.gov |

| 1,2,4-Triazolethione derivative | COX-2 | Not Specified | Not Specified | nih.gov |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. An MD simulation provides a dynamic view of the ligand-protein complex, assessing its stability and the flexibility of both the ligand and the protein. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the interactions predicted by docking hold up over a period of nanoseconds. nih.gov Key metrics evaluated include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the protein. nih.gov

For example, in the study of quinazolin-4(3H)-one-morpholine hybrids, MD simulations were used to confirm the stability of the best-docked compound within the active sites of its target proteins. The simulations showed that the complex remained stable with minimal deviation (RMSD values around 1-2 Å) and that strong hydrogen bond interactions were maintained for the majority of the simulation time. nih.gov

Table 2: Typical Output Parameters from MD Simulations (Note: This table describes general parameters, not specific results for the target compound)

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from its initial docked pose over time. | A low and stable RMSD value suggests the complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Highlights flexible regions of the protein, which can be important for ligand binding and function. |

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed on the snapshots generated from an MD simulation. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) are popular "end-point" methods for this purpose. These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex with solvation free energies.

The calculation involves computing the energy of the protein-ligand complex, the free protein, and the free ligand, and then determining the difference. This provides a theoretical prediction of the binding free energy (ΔG_bind), which can be compared with experimental data. These calculations are considered more reliable than initial docking scores for ranking compounds.

Structure Activity Relationship Sar and Rational Design Strategies for 2 1h 1,2,4 Triazol 1 Ylmethyl Morpholine Analogs

Design Principles for Modulating Biological Activity

The biological activity of 1,2,4-triazole-based compounds is highly dependent on the nature and position of various substituents. nih.gov The core structure, often found in antifungal agents like fluconazole (B54011) and itraconazole (B105839), typically consists of the 1,2,4-triazole (B32235) ring linked to one or more aromatic or heterocyclic systems, and a side chain. nih.govbeilstein-journals.org The design of analogs of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine follows established principles derived from extensive research on azole antifungals.

Key design principles include:

Modification of the Core Aromatic/Heterocyclic System: The central scaffold to which the triazole-methyl-morpholine moiety is attached plays a critical role. For many antifungal triazoles, a 2,4-difluorophenyl group is a key pharmacophoric element. nih.gov SAR studies have shown that the presence and position of halogen substituents on this phenyl ring significantly impact activity. nih.gov For instance, compounds with a 2,4-difluorophenyl group often exhibit greater antifungal efficacy than those with 2,5-difluorophenyl or other substitution patterns. researchgate.net

Manipulation of the Side Chain: The side chain, which in this case is the morpholine (B109124) ring, is a major determinant of the compound's properties. Modifications here can influence potency, spectrum of activity, and pharmacokinetic properties. For example, replacing the morpholine ring with other heterocycles or acylating the morpholine nitrogen can drastically alter the biological profile. acs.orgresearchgate.net

Introduction of Spacer and Linker Groups: The linker connecting the core pharmacophore and the side chain is crucial for orienting the functional groups correctly within the target enzyme's active site. The methyl group in the parent compound serves this purpose, and its modification or incorporation into larger linking structures is a common design strategy. nih.gov

Research has demonstrated that the 1,2,4-triazole nucleus is a vital component for antifungal activity, primarily through its ability to coordinate with the heme iron atom in the active site of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. beilstein-journals.org The rest of the molecule serves to anchor the compound within the active site through various non-covalent interactions. nih.gov A review of numerous 1,2,4-triazole derivatives highlights that substitutions at different positions on the triazole ring or on the attached side chains can lead to a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov

Table 1: SAR Insights from Fluconazole Analogs This interactive table summarizes the impact of substituting the triazole-alcohol side chain in fluconazole-like structures, providing a basis for designing new analogs.

| Compound Series | Modification | Observed Impact on Antifungal Activity | Reference |

|---|---|---|---|

| Fluconazole Analogs | Replacement of the second triazole ring with various substituted groups (e.g., 1,2,3-triazole, substituted benzyl) | The 1,2,3-triazole group and substituted benzyl (B1604629) side chains were found to be significant for antifungal activity. | nih.gov |

| Fluconazole Analogs | Introduction of a 4-substituted piperazine (B1678402) ring | Resulted in compounds with potent activity against Candida species. | nih.gov |

| Ravuconazole Analogs | Modification of the phenylalkynyl or pyridinylalkynyl side chain | Substitutions at the para position of the phenyl ring were generally more active. | researchgate.net |

Bioisosteric Replacements Involving the 1,2,4-Triazole Moiety

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The goal is to enhance potency, selectivity, or pharmacokinetic parameters while retaining the fundamental biological activity. The 1,2,4-triazole ring itself is a successful bioisostere of other functional groups, but it can also be replaced by other heterocycles to modulate activity.

Other potential bioisosteres for the triazole ring in antifungal design could include:

Imidazole: Found in earlier generation azole antifungals like miconazole (B906) and ketoconazole. However, triazoles are generally considered superior due to lower susceptibility to metabolic degradation and greater target specificity. beilstein-journals.org

Tetrazole: This five-membered ring with four nitrogen atoms can act as a non-classical bioisostere of a carboxylic acid group and offers a different arrangement of hydrogen bond donors and acceptors.

Oxadiazoles and Thiadiazoles: Replacing one or more nitrogen atoms with oxygen or sulfur can alter the electronic distribution and hydrogen bonding capacity of the ring, potentially leading to new interactions with the target enzyme.

The choice of a bioisosteric replacement is guided by the need to preserve the key interaction, which for antifungal azoles is the coordination of a ring nitrogen to the heme iron of CYP51. beilstein-journals.org Therefore, any replacement must retain a sterically accessible nitrogen atom with a lone pair of electrons capable of this coordination.

Influence of Morpholine Ring Interactions on Biological Activity

The morpholine ring is not merely a passive solubilizing group but an active contributor to the biological profile of many drugs. researchgate.net In the context of antifungal agents, the morpholine moiety is a defining feature of a distinct class of ergosterol (B1671047) biosynthesis inhibitors that includes drugs like amorolfine (B1665469) and fenpropimorph. nih.gov These morpholine-containing antifungals act on different enzymes than the azoles, specifically sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov The presence of a morpholine ring in a triazole-based compound, therefore, creates the potential for a hybrid molecule with a dual mechanism of action or a modulated primary activity.

The influence of the morpholine ring can be attributed to several factors:

Pharmacokinetic Properties: The morpholine ring is a saturated heterocycle that generally imparts good aqueous solubility and metabolic stability, which can improve a drug's pharmacokinetic profile. researchgate.net Its basic nitrogen atom can be protonated at physiological pH, influencing absorption and distribution.

Receptor/Enzyme Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself, typically in a chair conformation, provides a specific three-dimensional structure that can fit into binding pockets. researchgate.net

Structural Scaffold: The morpholine ring serves as a robust scaffold for the attachment of other functional groups. Studies have shown that N-acylation or the synthesis of Mannich bases using the morpholine nitrogen can lead to compounds with significant biological activity. acs.orgnih.gov For example, a series of N-alkylated morpholino-triazolethiones were synthesized and showed promising properties. nih.gov

In the design of analogs of this compound, the morpholine ring is a key site for modification. Replacing it with piperidine, thiomorpholine, or silicon-containing analogs can fine-tune the compound's lipophilicity and binding interactions. nih.gov For instance, the development of sila-morpholine analogs (where a carbon atom is replaced by silicon) has been shown to produce potent antifungal agents. nih.gov

Stereochemical Considerations and Chirality in Design

Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are themselves chiral. The introduction of a stereocenter into a drug molecule can lead to enantiomers that exhibit profound differences in potency, efficacy, and toxicity.

In the structure of this compound, the carbon atom at the 2-position of the morpholine ring is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(1H-1,2,4-triazol-1-ylmethyl)morpholine. The biological activity of these enantiomers is expected to differ, as they will present different three-dimensional arrangements of the triazole and morpholine moieties to the target enzyme.

Many of the most successful triazole antifungals, such as itraconazole and posaconazole, are complex molecules with multiple chiral centers. Their synthesis and clinical use as single stereoisomers underscore the importance of stereochemistry in achieving optimal therapeutic outcomes. For example, in the design of fluconazole analogs, the tertiary alcohol group creates a chiral center, and studies have consistently shown that one enantiomer is significantly more active than the other. nih.gov This is because only one enantiomer can achieve the optimal orientation of the triazole ring for heme binding while simultaneously placing other parts of the molecule, like the difluorophenyl group, in favorable binding sub-pockets of the CYP51 enzyme. nih.gov

Therefore, a key strategy in the rational design of analogs based on this scaffold involves:

Asymmetric Synthesis: Developing synthetic routes that produce a single, desired enantiomer.

Chiral Separation: Separating the racemic mixture to evaluate the biological activity of each enantiomer individually.

Computational Modeling: Using molecular docking to predict which enantiomer will have a more favorable binding energy and interaction profile with the target enzyme.

Development of Hybrid and Conjugated Molecular Architectures

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The resulting hybrid is intended to have an improved activity profile, potentially by interacting with multiple targets, overcoming drug resistance, or enhancing its affinity for a single target. The this compound scaffold is an excellent platform for creating such hybrid molecules.

Several approaches have been successfully employed:

Triazole-Thione-Morpholine Hybrids: Researchers have synthesized triazole-thiones and subsequently used the triazole N-H group to perform a Mannich reaction with formaldehyde (B43269) and morpholine. nih.gov This creates a new, more complex architecture (N-alkylated morpholino-triazolethiones) that links the three components and has shown significant biological potential. nih.gov

Triazole-Acylhydrazone Hybrids: The N-acylhydrazone functional group is a versatile linker known for its biological activities. Hybrid molecules have been designed by connecting pharmacophores, such as fragments of curcumin (B1669340) and resveratrol, through an N-acylhydrazone function linked to a triazole system, leading to multifunctional compounds for diseases like Alzheimer's. nih.gov This strategy could be adapted to the morpholine-triazole scaffold.

Triazole-Quinoline-Morpholine Hybrids: A series of hybrids containing a quinoline (B57606) core, a morpholine ring, and a 1,2,3-triazole linker have been synthesized. researchgate.net These compounds demonstrated significant anticancer activity, with the triazole ring formed via a "click chemistry" reaction, showcasing a modular approach to building complex molecular architectures. researchgate.net

Triazole-Indole Hybrids: The conjugation of indole (B1671886) moieties to a 1,2,4-triazole ring has yielded compounds with potent antifungal activity, demonstrating the value of combining different heterocyclic systems. researchgate.net

The design of these hybrids often leverages the established activities of the constituent parts. For example, both triazoles and morpholines are known antifungal pharmacophores. nih.govbeilstein-journals.org Combining them into a single molecule could lead to a synergistic effect or a broader spectrum of activity. Similarly, conjugating the triazole-morpholine unit to other biologically active scaffolds, such as quinolines, oxazoles, or thiazoles, opens up possibilities for developing agents for a wide range of diseases. researchgate.nettubitak.gov.tr

Table 2: Examples of Hybrid Molecular Architectures This interactive table provides examples of how the triazole and morpholine moieties have been incorporated into larger, conjugated molecules to achieve specific biological activities.

| Hybrid Architecture | Constituent Pharmacophores | Targeted Biological Activity | Reference |

|---|---|---|---|

| N-alkylated morpholino-triazolethiones | 1,2,4-Triazole-thione, Morpholine | General biological screening (e.g., antioxidant) | nih.gov |

| Quinoline-Morpholine-Triazole Hybrids | Quinoline, Morpholine, 1,2,3-Triazole | Anticancer (MDA-MB-231 cell line) | researchgate.net |

| Triazole-Oxazole/Thiazole Hybrids | 1,2,4-Triazole, Morpholine, Oxazole/Thiazole | Antimicrobial | tubitak.gov.tr |

| Triazole N-acylhydrazone Hybrids | 1,2,4-Triazole, N-acylhydrazone, Curcumin/Resveratrol fragments | Multifunctional (Anti-Alzheimer's) | nih.gov |

| Triazole-Indole Hybrids | 1,2,4-Triazole, Indole | Antifungal | researchgate.net |

Mechanistic Biochemical and Biological Investigations of 2 1h 1,2,4 Triazol 1 Ylmethyl Morpholine and Its Derivatives Excluding Clinical Outcomes

Molecular Target Identification and Binding Mechanisms

The therapeutic potential of compounds based on the 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine scaffold is rooted in their specific interactions with various biological macromolecules. Researchers have focused on identifying their molecular targets and elucidating the precise mechanisms of binding, which are critical for understanding their activity and for the rational design of more potent and selective derivatives.

Derivatives of the triazole-morpholine scaffold have been investigated as inhibitors of several key enzymes implicated in a range of diseases.

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is an essential enzyme in the type II fatty acid synthase system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov The inhibition of InhA is a validated strategy for developing antitubercular agents. nih.gov Hybrid molecules incorporating both 1,2,4-triazole (B32235) and morpholine (B109124) moieties have been designed and synthesized as InhA inhibitors. nih.gov For instance, certain hybrid compounds demonstrated potent inhibition of the InhA enzyme, with IC₅₀ values as low as 0.074 nM, indicating a strong potential for antitubercular activity. nih.gov

Aldose Reductase (AR): Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the excessive activation of this pathway contributes to the long-term complications of diabetes. mdpi.com Consequently, aldose reductase inhibitors (ARIs) are pursued as a therapeutic strategy. nih.gov While many ARIs have been developed, some have faced challenges in clinical trials due to side effects or poor tissue penetration. nih.govresearchgate.net The development of new classes of ARIs, potentially including triazole-morpholine derivatives, remains an active area of research. nih.gov

Phosphatidylinositide 3-Kinase (PI3K): The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. nih.gov The morpholine ring is a key structural feature in many PI3K inhibitors. nih.gov The oxygen atom of the morpholine moiety is particularly important as it forms a crucial hydrogen bond interaction within the hinge region of the kinase's ATP-binding pocket. nih.gov The 1,2,4-triazole scaffold has also been incorporated into the design of dual inhibitors targeting both PI3K and other cancer-related proteins like tankyrase. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. mdpi.comnih.gov Their dysregulation is linked to various cancers, making them an attractive therapeutic target. nih.gov HDAC inhibitors typically function by binding to a zinc ion located in the enzyme's catalytic site, which blocks substrate access. nih.gov The 1,2,3-triazole ring, a close relative of the 1,2,4-triazole, has been successfully used as a linker in hybrid molecules designed to inhibit HDACs, demonstrating the utility of the triazole scaffold in this context. mdpi.com

| Enzyme Target | Derivative Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| InhA | 1,2,3- and 1,2,4-triazole hybrid with morpholine | 0.074 nM | nih.gov |

| InhA | 1,2,3- and 1,2,4-triazole hybrid | 0.13 nM | nih.gov |

| PI3K (p110α) | Aryl morpholine-containing compounds | Potent, nanomolar leads | nih.gov |

| HDAC1 | Quinazoline-based dual inhibitor | 31 nM | mdpi.com |

| HDAC6 | Quinazoline-based dual inhibitor | 16 nM | mdpi.com |

In addition to enzyme inhibition, triazole-morpholine derivatives can exert their biological effects by binding to and modulating the function of cellular receptors.

Endothelin Receptors: A series of 1,2,4-triazole derivatives were synthesized and evaluated for their ability to bind to human endothelin ET(A) and ET(B) receptors. nih.gov These receptors are involved in vasoconstriction and cell proliferation. The study found that several of the synthesized compounds displayed binding affinity for both receptor subtypes, typically in the micromolar range, establishing them as ligands for these targets. nih.gov

Other Receptors: Molecular docking studies have been employed to predict the binding of related triazole scaffolds to other receptors. For example, 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids were predicted to interact with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation. nih.gov

| Receptor Target | Compound Series | Observed Affinity | Reference |

|---|---|---|---|

| Human Endothelin A (ET(A)) | [3-(arylmethyl)thio-5-aryl-4H- nih.govnih.govnih.govtriazol-4-yl]acetic acids | Micromolar (µM) range | nih.gov |

| Human Endothelin B (ET(B)) | [3-(arylmethyl)thio-5-aryl-4H- nih.govnih.govnih.govtriazol-4-yl]acetic acids | Micromolar (µM) range | nih.gov |

The binding affinity of the triazole-morpholine scaffold to its biological targets is governed by a network of specific non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are a recurring feature in the binding mechanisms of these compounds. In PI3K inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, forming a critical interaction with an amino acid residue in the hinge region of the enzyme. nih.gov The nitrogen atoms of the 1,2,4-triazole ring also have significant hydrogen bonding capacity, which allows them to interact with biological receptors. nih.gov

Metallo-coordination: In their antifungal role, the 1,2,4-triazole ring plays a crucial part in coordinating with a metal ion in the enzyme's active site. The N4 atom of the triazole ring binds to the heme iron atom of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is the cornerstone of its inhibitory mechanism. nih.gov

Biochemical Pathway Modulation by Triazole-Morpholine Scaffolds

By inhibiting key enzymes or modulating receptors, compounds derived from the this compound scaffold can significantly alter major biochemical and signaling pathways.

PI3K/Akt Signaling Pathway: The PI3K pathway is a central signaling cascade that drives many aspects of cancer. nih.gov The binding of morpholine-containing inhibitors to PI3K enzymes directly blocks their kinase activity, thereby disrupting the entire downstream signaling pathway. nih.gov This inhibition can prevent the phosphorylation of key downstream effectors like Akt, ultimately curbing the expression of markers responsible for cancer cell growth and proliferation, such as NF-κB. nih.gov

Ergosterol (B1671047) Biosynthesis Pathway: This pathway is vital for the survival of fungi, as its end product, ergosterol, is an essential structural component of the fungal cell membrane. nih.gov Triazole-based antifungal agents, including those with a morpholine moiety, are potent modulators of this pathway. nih.gov They specifically inhibit the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a critical step in the conversion of lanosterol to ergosterol. nih.govnih.gov This blockade disrupts membrane synthesis and leads to the accumulation of toxic sterol intermediates, ultimately arresting fungal growth. nih.gov

Polyol Pathway: The polyol pathway is a two-step metabolic route that converts glucose into fructose. mdpi.com Under normal physiological conditions, it is a minor pathway for glucose metabolism. However, in the hyperglycemic state associated with diabetes, the flux through this pathway increases dramatically. nih.gov The resulting intracellular accumulation of sorbitol creates osmotic stress and is implicated in the pathogenesis of diabetic complications. researchgate.net By inhibiting the pathway's first enzyme, aldose reductase, ARI compounds can prevent this accumulation and mitigate its pathological consequences. mdpi.comresearchgate.net

Mechanistic Studies on Antimicrobial Activity

The primary mechanism underlying the antifungal activity of 1,2,4-triazole derivatives is the targeted disruption of fungal cell membrane synthesis. nih.govresearchgate.net

This action is achieved through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. nih.gov The inhibitory action involves the coordination of the N4 atom of the triazole ring with the iron atom in the porphyrin heme group of the CYP51 enzyme. nih.gov

This binding event blocks the demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. nih.gov The consequences of this enzymatic blockade are twofold:

Depletion of Ergosterol: The fungal cell is deprived of ergosterol, which compromises the integrity, fluidity, and function of the cell membrane.

Accumulation of Toxic Sterols: The inhibition leads to the buildup of abnormal 14α-methylated sterol precursors. nih.gov These toxic intermediates integrate into the membrane, disrupting its structure and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

Studies have shown that triazole derivatives featuring a morpholine moiety can exhibit potent activity against a wide range of fungal pathogens, including various Candida species. nih.govekb.eg

| Derivative Type | Activity Metric | Reported Value (µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-thiazolidin-4-one with 2-Br substituent | MIC | 200 | ekb.eg |

| 1,2,4-Triazole-linked thiazolidin-4-one (Compound 12b) | MIC | 200 | ekb.eg |

| 1,2,4-Triazole-linked thiazolidin-4-one (Compound 12e) | MFC | 250 | ekb.eg |

| 1,2,4-Triazole-linked thiazolidin-4-one (Compound 12o) | MFC | 250 | ekb.eg |

Exploration of Antibacterial Mechanisms, including Specific Bacterial Targets

The antibacterial effects of compounds derived from the this compound scaffold are attributed to several distinct mechanisms, primarily involving the disruption of essential bacterial enzymes and processes. The structural combination of the 1,2,4-triazole ring and the morpholine moiety is a key feature in many derivatives exhibiting significant biological activity.

Research into these derivatives has identified specific bacterial targets. Molecular docking studies on certain 1H-1,2,4-triazolyl derivatives have suggested that their antibacterial action likely involves the inhibition of the MurB enzyme in Escherichia coli. researchgate.net MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition disrupts cell wall integrity, leading to bacterial cell death.

Furthermore, hybrid compounds incorporating both 1,2,4-triazole and morpholine moieties have been shown to be potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov The InhA enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is vital for the synthesis of mycolic acids, the primary constituents of the mycobacterial cell wall. nih.gov One study designed a target structure by hybridizing a 1,2,4-triazole scaffold with a morpholine ring, which demonstrated significant InhA inhibitory activity. nih.gov

Derivatives have demonstrated broad-spectrum activity. For instance, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)-methyl)morpholine showed considerable bactericidal effects against strains from the Enterobacteriaceae family and was also competitive with the antibiotic streptomycin (B1217042) against resistant strains of Enterococcus faecalis and Staphylococcus aureus. wisdomlib.org Other morpholine derivatives have shown promising minimum inhibitory concentrations (MIC) against E. coli, S. aureus, and S. epidermidis. nih.gov The inclusion of a morpholine moiety in Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione expanded their antibacterial activity to include P. aeruginosa, S. aureus, E. faecalis, and B. cereus. nih.gov

Some nitro-containing 1,2,4-triazolyl pyridine (B92270) derivatives require metabolic activation to exert their antibacterial effect against M. tuberculosis. nih.gov Studies on resistant mutants revealed that these compounds are likely activated by the F420-dependent nitroreductase Ddn, a mechanism similar to that of the tuberculosis drug pretomanid. nih.gov

Table 1: Antibacterial Activity of Selected Triazole-Morpholine Derivatives

| Compound/Derivative Class | Bacterial Target/Strain | Observed Effect/MIC | Reference |

|---|---|---|---|

| Morpholine Derivative 15 | E. coli | MIC: 0.83 µM | nih.gov |

| Morpholine Derivative 15 | C. albicans | MIC: 0.83 µM | nih.gov |

| Thiosemicarbazone Derivative 12 | E. coli, S. aureus, S. epidermidis | MIC: 0.29 to 1.11 µM | nih.gov |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine | Enterobacteriaceae (E. cloacae, E. aerogenes) | Significant inhibition at 0.5% and 1% concentrations | wisdomlib.org |

| 1,2,4-Triazole-InhA Inhibitor Hybrid (7c) | M. tuberculosis InhA enzyme | IC₅₀: 0.074 nM | nih.gov |

| 1,2,4-Triazole-InhA Inhibitor Hybrid (7e) | M. tuberculosis InhA enzyme | IC₅₀: 0.13 nM | nih.gov |

Mechanistic Studies on Antiproliferative Activity (Cellular Level)

The antiproliferative properties of this compound derivatives are rooted in their ability to interact with key cellular proteins that regulate cell cycle progression and to influence fundamental cellular processes, ultimately leading to the inhibition of cancer cell growth.

A primary mechanism for the antiproliferative action of triazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.

CDK Inhibition: Certain hybrid compounds have demonstrated dual inhibitory effects against both CDK2 and the epidermal growth factor receptor (EGFR). nih.gov More specifically, novel indolyl 1,2,4-triazole derivatives have been synthesized and evaluated as potent inhibitors of CDK4 and CDK6. nih.govrsc.org Docking studies revealed that these compounds bind to the ATP pocket of the kinase, forming hydrogen bonds with key amino acid residues like ASP163 and VAL101, mimicking the binding mode of approved CDK4/6 inhibitors such as palbociclib. nih.gov

Tubulin Polymerization Inhibition: Another significant target for triazole derivatives is tubulin. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, arresting cells in mitosis and triggering apoptosis. Indole (B1671886)/1,2,4-triazole hybrids have been developed as tubulin polymerization inhibitors. nih.gov These compounds are designed to bind to the colchicine (B1669291) domain on tubulin, thereby preventing its polymerization into microtubules. nih.gov

The interaction of these derivatives with cellular proteins translates into significant effects on cellular processes, most notably the inhibition of cell proliferation and the induction of apoptosis.

Cell Proliferation Inhibition: A wide range of derivatives has shown potent cytotoxic activity against various human cancer cell lines. For example, quinoline-based morpholine-1,2,3-triazole hybrids demonstrated anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net Similarly, morpholine-appended 1,2,3-triazole analogues were effective against MCF-7 breast cancer cells, with a 4-chloro substituted analogue showing superior results compared to the reference drug Doxorubicin. researchgate.net Indolyl 1,2,4-triazole derivatives also exhibited promising antiproliferative activity against both MCF-7 and MDA-MB-231 cell lines. nih.govrsc.org

Cell Cycle Arrest and Apoptosis: The inhibition of CDKs and tubulin polymerization directly leads to disruptions in the cell cycle. One triazole derivative was found to induce cell cycle arrest in the G2/M phase. nih.gov Other studies have shown that potent indolyl 1,2,4-triazole compounds can arrest the cell cycle at the G0/G1 or S phase. nih.gov This cell cycle disruption is often a prelude to apoptosis. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as apoptotic inducers, functioning as activators of caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Table 2: Antiproliferative Activity of Selected Triazole-Morpholine Derivatives

| Compound/Derivative Class | Cell Line | Target/Effect | IC₅₀ / GI₅₀ Value | Reference |

|---|---|---|---|---|

| Quinoline-morpholine-triazole hybrid (Chloro substituent) | MDA-MB-231 | Anticancer activity | IC₅₀: 17.20 µM | researchgate.net |

| Quinoline-morpholine-triazole hybrid (Fluoro substituent) | MDA-MB-231 | Anticancer activity | IC₅₀: 23.56 µM | researchgate.net |

| Morpholine-appended triazole (Compound 6i) | MCF-7 | Cytotoxicity | IC₅₀: 3.42 µM | researchgate.net |

| Indolyl 1,2,4-triazole (Compound Vg) | MCF-7 | CDK4/6 Inhibition | IC₅₀: 0.891 µM | nih.gov |

| Indolyl 1,2,4-triazole (Compound Vf) | MDA-MB-231 | CDK4/6 Inhibition | IC₅₀: 1.914 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | Multiple Cancer Lines | EGFR, BRAFV600E, EGFRT790M Inhibition | GI₅₀: 22-31 nM | nih.gov |

| Indole/1,2,4-triazole Hybrid (Compound IV) | SGC-7901 | Tubulin Polymerization Inhibition | IC₅₀: 0.21 µM | nih.gov |

Future Research Directions and Emerging Opportunities for 2 1h 1,2,4 Triazol 1 Ylmethyl Morpholine

Development of Novel Synthetic Methodologies and Chemical Diversification Strategies

Future research into 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine is poised to benefit from the development of more efficient and versatile synthetic routes. While established methods for synthesizing triazole and morpholine (B109124) derivatives exist, a focus on novel methodologies could enable greater structural diversity and improved reaction yields.

Key areas for synthetic exploration include:

Catalytic Systems: Investigating novel catalysts for the key bond-forming reactions, such as the alkylation of 1,2,4-triazole (B32235) with a morpholine-containing electrophile, could lead to milder reaction conditions and improved stereoselectivity.

One-Pot Reactions: Designing one-pot or tandem reaction sequences to construct the core scaffold from simple starting materials would enhance synthetic efficiency and reduce purification steps.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its analogs.

Table 1: Potential Chemical Diversification Strategies

| Position for Diversification | Potential Modification | Rationale for Modification |

|---|---|---|

| Morpholine Ring | Introduction of substituents (e.g., alkyl, aryl, hydroxyl) | To modulate lipophilicity, solubility, and metabolic stability. |

| Triazole Ring | Substitution at the C3 and C5 positions | To explore new binding interactions with biological targets. |

Advanced Computational Approaches for Structure Optimization and Target Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of bioactive molecules. For this compound, in silico methods can guide synthetic efforts and provide insights into its potential biological functions.

Future computational studies could focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of the molecule to understand its preferred shapes and how they influence receptor binding.

Pharmacophore Modeling: Developing pharmacophore models based on the triazole-morpholine scaffold to identify key structural features responsible for potential biological activity.

Virtual Screening and Target Prediction: Employing reverse docking and other virtual screening techniques to identify potential protein targets for this compound, thereby guiding experimental validation.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the 1,2,4-triazole moiety is known for its presence in antifungal and other therapeutic agents, the specific biological targets of this compound remain largely unexplored. A systematic investigation into its biological activities is a critical future research direction.

Potential avenues for biological investigation include:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to uncover novel activities.

Antimicrobial and Antiviral Assays: Given the known activities of many triazole derivatives, evaluating its efficacy against various pathogens is a logical step. nih.gov

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action will be crucial for further development. This could involve techniques such as target-based assays, proteomics, and genomics.

Integration with Other Chemical Scaffolds for Enhanced Functionality

The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a successful strategy in drug discovery. Integrating the this compound scaffold with other known bioactive moieties could lead to synergistic effects or novel biological profiles.

Table 2: Examples of Potential Hybrid Scaffolds

| Integrated Scaffold | Potential Therapeutic Area | Rationale |

|---|---|---|

| Fluoroquinolone | Antibacterial | To create dual-action antibacterial agents. |

| Kinase Inhibitor Moiety | Anticancer | To target specific signaling pathways in cancer cells. |

Application of this compound in Specific Research Domains

The unique structural features of this compound may lend themselves to applications in specialized areas of chemical biology.

CNS Chemical Biology: The morpholine ring is a common feature in many centrally acting drugs due to its ability to improve physicochemical properties and blood-brain barrier permeability. Investigating the potential of this compound and its derivatives as probes or modulators of CNS targets is a promising avenue.

Nucleic Acid Chemical Research: Triazole moieties can engage in specific interactions with nucleic acid structures. Exploring the potential of this compound to bind to or interact with DNA or RNA could open up new avenues in the development of gene-targeting agents or probes.

Addressing Research Gaps in Triazole-Morpholine Chemical Biology

A significant research gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for the combined triazole-morpholine scaffold. Future research should aim to systematically explore how modifications to each part of the this compound molecule affect its physicochemical properties and biological activities. This would involve the synthesis and biological evaluation of a focused library of analogs to build a robust SAR model, which would be invaluable for the rational design of future compounds with optimized properties.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For nucleophilic substitution:

- React morpholine derivatives (e.g., 2-chloromethylmorpholine) with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Purify via recrystallization or column chromatography to achieve >95% purity .

For copper-catalyzed azide-alkyne cycloaddition (CuAAC): - Use alkynyl-morpholine precursors and azide-functionalized triazoles with CuSO₄·5H₂O and sodium ascorbate as catalysts .

- Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterize using:

- FT-IR : Confirm N-H (triazole) and C-O (morpholine) stretching frequencies .

- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm) and morpholine’s methylene groups (δ 3.4–3.7 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 222.244 for C₁₀H₁₄N₄O₂) .

- X-ray crystallography : Resolve crystal packing and bond angles for ambiguous cases .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation of the triazole ring .

- Avoid prolonged exposure to light, which may degrade morpholine’s ether linkages .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions